

physicochemical properties of 4-Amino-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Amino-2-(methylsulfonyl)pyridine
Cat. No.:	B3030694

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Amino-2-(methylsulfonyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **4-Amino-2-(methylsulfonyl)pyridine**, a heterocyclic building block of increasing interest in medicinal and agricultural chemistry. The document is structured to deliver not only core data but also the scientific rationale behind its determination, reflecting an approach grounded in experimental integrity. We will explore the compound's chemical identity, core physical properties, and spectroscopic characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of key parameters such as melting point, solubility, and pKa. These methodologies are presented to ensure that researchers can validate and expand upon the data provided herein. The synthesis of this information is intended to empower scientists in drug discovery and development to effectively utilize this versatile chemical entity in their research endeavors.

Chemical Identity and Structure

4-Amino-2-(methylsulfonyl)pyridine is a substituted pyridine derivative featuring an amine group at the 4-position and a methylsulfonyl group at the 2-position.^[1] These functional groups

provide multiple sites for chemical modification, making it a valuable intermediate for synthesizing more complex heterocyclic systems.[\[1\]](#) The electron-withdrawing nature of the methylsulfonyl group and the electron-donating character of the amino group create a unique electronic profile on the pyridine ring, influencing its reactivity and physicochemical behavior.

Diagram 1: Chemical Structure of **4-Amino-2-(methylsulfonyl)pyridine**

A 2D representation of **4-Amino-2-(methylsulfonyl)pyridine**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	2-(methylsulfonyl)pyridin-4-amine	[2]
CAS Number	944401-88-1	[3] [4]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S	[4] [5]
Molecular Weight	172.21 g/mol	[4]
InChI Key	AVGNTKARJQHJRN-UHFFFAOYSA-N	

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. While specific experimental data for **4-Amino-2-(methylsulfonyl)pyridine** is not widely published, we can infer properties from related structures and outline the methods for their precise determination.

Table 2: Summary of Physicochemical Properties

Property	Value / Expected Range	Notes
Physical State	Solid	Based on related aminopyridine structures. [6] [7]
Melting Point	Data not available	Related compounds: 4-Amino-2-methylpyridine (96-99 °C), 4-Amino-2-(trifluoromethyl)pyridine (58-62 °C). [7] [8]
Boiling Point	Data not available	Likely to decompose at higher temperatures before boiling under atmospheric pressure.
Solubility	Sparingly soluble in water (predicted)	An isomer, 2-Amino-5-(methylsulfonyl)pyridine, has a water solubility of 28 g/L. [9] Expected to be soluble in polar organic solvents like DMSO and DMF.
pKa	Data not available	The pyridine nitrogen is basic. The amino group contributes to basicity, while the sulfonyl group is strongly electron-withdrawing, which will decrease the basicity relative to unsubstituted aminopyridines.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Based on the molecular structure, the following spectral characteristics are anticipated for **4-Amino-2-(methylsulfonyl)pyridine**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet for the methyl (CH₃) protons of the

sulfonyl group would likely appear around 3.0-3.3 ppm. The aromatic protons on the pyridine ring would appear as distinct multiplets or doublets in the aromatic region (typically 6.5-8.5 ppm). The amino (NH_2) protons would present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The methyl carbon would be found upfield, while the five carbons of the pyridine ring would be in the aromatic region, with their specific shifts influenced by the attached functional groups.
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include: N-H stretching vibrations for the primary amine (typically two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region), S=O symmetric and asymmetric stretching for the sulfonyl group (around 1150 cm^{-1} and 1350 cm^{-1} , respectively), and C=C/C=N stretching vibrations characteristic of the pyridine ring ($1400\text{-}1600\text{ cm}^{-1}$).^{[10][11]}
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **4-Amino-2-(methylsulfonyl)pyridine**, the molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z } 172.03$ (for the monoisotopic mass).^[9] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation may involve the loss of SO_2 or CH_3SO_2 .

Experimental Protocols for Property Determination

To ensure scientific rigor, direct experimental measurement of physicochemical properties is paramount. The following section details standardized protocols for determining the melting point, solubility, and pKa.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range (typically $<1\text{ }^\circ\text{C}$) suggests high purity, whereas a broad and depressed range indicates the presence of impurities that disrupt the crystal lattice. This method relies on the precise visual detection of the phase transition from solid to liquid under controlled heating.

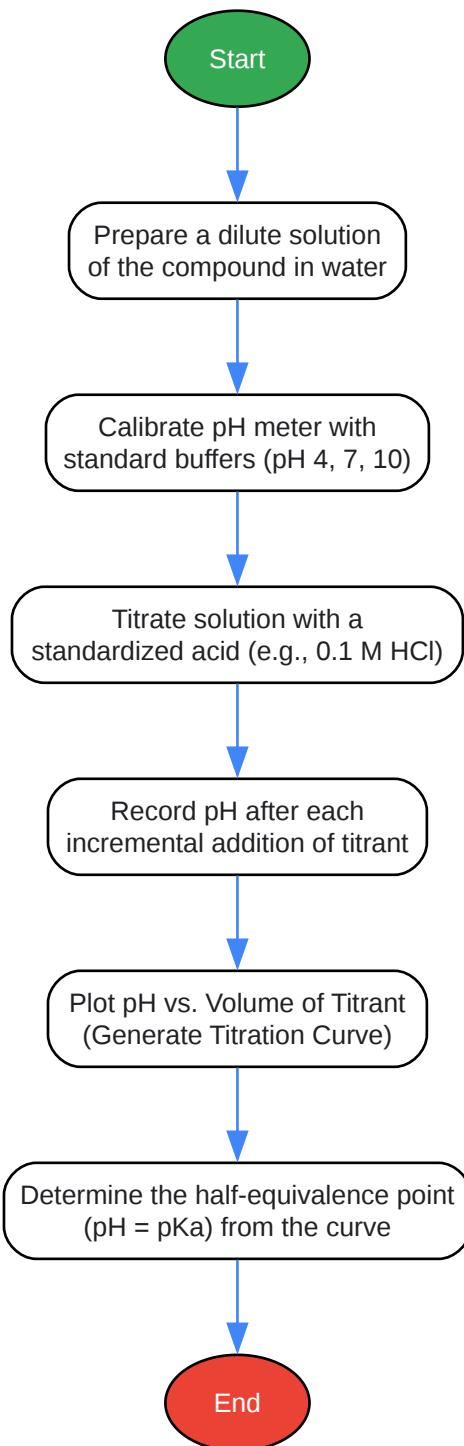
Methodology:

- Sample Preparation: Ensure the **4-Amino-2-(methylsulfonyl)pyridine** sample is completely dry and finely powdered.
- Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.
- Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
- Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point.
- Data Acquisition: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is reported as $T_1 - T_2$.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

Causality: Solubility dictates a compound's behavior in aqueous media, which is critical for drug development (e.g., formulation, dissolution) and environmental science. The shake-flask method is the gold standard, ensuring that a saturated solution is achieved at equilibrium, providing a thermodynamically accurate measurement.

Methodology:


- Preparation: Add an excess amount of solid **4-Amino-2-(methylsulfonyl)pyridine** to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4) in a sealed, screw-cap vial.
- Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

- Sampling: Carefully withdraw an aliquot of the clear supernatant.
- Filtration: Filter the aliquot through a 0.22 μm syringe filter to remove any remaining microparticulates. The filter material should be validated for low compound binding.
- Quantification: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/L or μM .

pKa Determination (Potentiometric Titration)

Causality: The pKa value quantifies the acidity or basicity of a molecule's ionizable groups. For **4-Amino-2-(methylsulfonyl)pyridine**, determining the pKa of the pyridine nitrogen is crucial for predicting its charge state at different physiological pH values, which affects its solubility, membrane permeability, and receptor binding. Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the ionization constant.

Diagram 2: Workflow for Potentiometric pKa Determination

[Click to download full resolution via product page](#)

A step-by-step process for determining pKa via potentiometric titration.

Methodology:

- Solution Preparation: Accurately weigh a sample of **4-Amino-2-(methylsulfonyl)pyridine** and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 1-10 mM).
- pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa.
- Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode and a titrant delivery tip into the solution.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, where half of the basic sites have been protonated. This point corresponds to the flattest region of the buffer zone in the titration curve.

Applications in Research and Drug Development

Substituted pyridines are foundational scaffolds in modern chemistry. While specific applications of **4-Amino-2-(methylsulfonyl)pyridine** are not extensively detailed in public literature, its structure is analogous to other intermediates used in the synthesis of high-value molecules.

- Medicinal Chemistry: The 4-aminopyridine motif is present in numerous biologically active compounds. For instance, related structures like 4-Amino-2-(trifluoromethyl)pyridine are used in synthesizing RAF inhibitors for cancer treatment and checkpoint kinase inhibitors for immunotherapy.^[12] The methylsulfonyl group can act as a hydrogen bond acceptor and improve metabolic stability, making it a desirable feature in drug design.
- Agrochemicals: 4-Amino-2-chloropyridine is a key intermediate in the synthesis of forchlorfenuron, a plant growth regulator.^[13] The structural similarity suggests that **4-Amino-**

2-(methylsulfonyl)pyridine could serve as a valuable building block for developing new classes of pesticides and herbicides.

- Materials Science: Pyridine derivatives are also used to create ligands for catalysts and functional materials.[12]

Safety and Handling

No specific safety data sheet (SDS) for **4-Amino-2-(methylsulfonyl)pyridine** was found in the initial search. However, aminopyridines as a class are often associated with significant toxicity. For example, 4-aminopyridine is classified as "Fatal if swallowed" (H300) and "Toxic in contact with skin or if inhaled" (H311 + H331).[14][15]

General Precautions:

- Handling: Always handle this compound in a well-ventilated chemical fume hood.[14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[15]
- Exposure: Avoid formation and inhalation of dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[15][16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Disclaimer: This information is based on related compounds. It is imperative to consult the specific, up-to-date Safety Data Sheet (SDS) provided by the supplier before handling **4-Amino-2-(methylsulfonyl)pyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]

- 2. 4-amino-2-(methylsulfonyl)pyridine; 2-(METHYLSULFONYL)-4-PYRIDINAMINE; 2-(methylsulfonyl)pyridin-4-amine; QC-5457 | Chemrio [chemrio.com]
- 3. 4-Amino-2-(methylsulfonyl)pyridine - CAS:944401-88-1 - 东莞康润实验科技有限公司 [krlab.com]
- 4. 4-Amino-2-(methylsulfonyl)pyridine/CAS:944401-88-1-HXCHEM [hxchem.net]
- 5. 4-Amino-2-(methylsulfonyl)pyridine | C6H8N2O2S | CID 53393178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-methylpyridine 97 18437-58-6 [sigmaaldrich.com]
- 7. 4-氨基-2- (三氟甲基) 吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. ossila.com [ossila.com]
- 13. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Amino-2-(methylsulfonyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030694#physicochemical-properties-of-4-amino-2-methylsulfonyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com